N~4~-benzyl-N~2~-(4-methylbenzyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-BENZYL-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl and methylphenyl groups. Common reagents used in these reactions include benzyl chloride, 4-methylbenzyl chloride, and various nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N4-BENZYL-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized pyrimidine compounds .
Scientific Research Applications
N4-BENZYL-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-BENZYL-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, thereby preventing their proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N4-benzyl-N2-phenylquinazoline-2,4-diamine: Known for its antibacterial and antibiofilm effects.
N4-benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine: Exhibits similar structural features and biological activities.
Uniqueness
N4-BENZYL-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE stands out due to its unique combination of benzyl and methylphenyl groups attached to the pyrimidine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N6O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C19H20N6O2/c1-13-7-9-15(10-8-13)12-22-19-23-17(20)16(25(26)27)18(24-19)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H4,20,21,22,23,24) |
InChI Key |
TYJHRWZPZPJPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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